molecular formula C₉H₁₃N₄O₇P B022172 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide CAS No. 35908-14-6

5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide

Cat. No. B022172
CAS RN: 35908-14-6
M. Wt: 320.2 g/mol
InChI Key: QQDWJBYNAORJHB-KFNVJBHYSA-N
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Description

This compound belongs to a class of chemicals that exhibit a complex molecular structure, including imidazole and phosphorus-containing rings, which suggest potential for diverse chemical reactivity and biological activity. The detailed structure indicates it might be involved in nucleotide synthesis or as a ligand in metal coordination chemistry due to the presence of multiple functional groups capable of forming hydrogen bonds and the furo[3,2-d][1,3,2]dioxaphosphinin ring system, which is less common and indicates a specialized synthetic route or biological activity.

Synthesis Analysis

The synthesis of similar imidazole-carboxamide derivatives often involves multi-step synthetic pathways, starting from simple precursors to more complex structures through reactions like nucleophilic substitution, ring closure, and functional group transformations. The presence of a phosphorus-containing ring suggests an additional complexity in the synthesis, possibly involving specific conditions for phosphorus incorporation or protection-deprotection strategies for sensitive groups during the synthesis process.

Molecular Structure Analysis

Imidazole-carboxamides, like the compound , typically exhibit planar molecular geometries around the imidazole ring, facilitating π-stacking interactions and hydrogen bonding. The dioxaphosphinin ring's incorporation significantly affects the molecule's three-dimensional structure, potentially influencing its reactivity and interaction with biological targets. X-ray crystallography studies of similar compounds reveal details about bond lengths, angles, and molecular conformations, which are crucial for understanding the compound's chemical behavior and interaction potential.

Chemical Reactions and Properties

Compounds with this level of complexity participate in a variety of chemical reactions, depending on the functional groups present. The amino and carboxamide groups are likely sites for nucleophilic and electrophilic reactions, respectively. The unique phosphorus-containing ring might undergo reactions typical of phosphorus compounds, such as oxidation or substitution. These reactions can be exploited to further modify the compound for specific applications or to study its reactivity patterns.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. The presence of hydrogen bond donors and acceptors, such as amino and carboxamide groups, suggests good solubility in polar solvents. The detailed molecular geometry and intermolecular interactions, ascertainable through crystallographic analysis, dictate the compound's solid-state properties.

Chemical Properties Analysis

The chemical stability, reactivity, and interactions of this compound with biological molecules or metal ions can be inferred from its functional groups and overall structure. Its potential to form coordination complexes with metals or to participate in hydrogen bonding makes it a candidate for biochemical studies or as a ligand in coordination chemistry.

Scientific Research Applications

Structural Analysis and Molecular Properties

  • The X-ray crystal structure and molecular analysis of related compounds have provided insights into their geometric configurations, showcasing the planarity of the imidazole ring and specific puckerings of the dioxolane rings. This structural information is crucial for understanding the reactivity and interaction potential of these compounds (Briant, Jones, & Shaw, 1995).

Synthetic Pathways and Derivatives

Biomedical Applications

Chemical Transformations and Reactions

  • The reactivity of these compounds under various conditions has been explored to synthesize new heterocyclic structures. For example, cyclodesulfurization under basic conditions has been used to synthesize 9-substituted guanines, showcasing the compound's utility in creating biologically significant molecules (Alhede, Clausen, Juhl-Christensen, Mccluskey, & Preikschat, 1991).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves predicting the future applications of the compound based on its properties and effects.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N4O7P/c10-7-4(8(11)15)12-2-13(7)9-5(14)6-3(19-9)1-18-21(16,17)20-6/h2-3,5-6,9,14H,1,10H2,(H2,11,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDWJBYNAORJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957326
Record name 5-Amino-1-(2,7-dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AICAR 3',5'-Cyclic Phosphate

CAS RN

35908-14-6
Record name NSC371796
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-(2,7-dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(3,5-O-phosphinico-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide
Reactant of Route 2
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide
Reactant of Route 3
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide
Reactant of Route 4
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide
Reactant of Route 5
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide
Reactant of Route 6
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide

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